(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one
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Overview
Description
(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[45]decan-2-one is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one typically involves multiple steps. One common method includes the protection of hydroxyl groups using tert-butyldiphenylsilyl chloride, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are crucial to maintain consistency and yield. Additionally, purification techniques such as chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one involves its interaction with specific molecular targets. The tert-butyldiphenylsilyl group can enhance the compound’s stability and facilitate its binding to enzymes or receptors. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
8-[(tert-butyldiphenylsilyl)oxy]-1-azaspiro[4.5]decan-2-one: Similar in structure but contains an azaspiro moiety.
8-oxa-2-azaspiro[4.5]decane: Features an oxa-azaspiro structure, differing in the heteroatoms present.
Uniqueness
(S)-3-(2-((tert-butyldiphenylsilyl)oxy)ethyl)-1,4-dioxaspiro[4.5]decan-2-one is unique due to its specific combination of a tert-butyldiphenylsilyl group and a spirocyclic structure. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C26H34O4Si |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
(2S)-2-[2-[tert-butyl(diphenyl)silyl]oxyethyl]-1,4-dioxaspiro[4.5]decan-3-one |
InChI |
InChI=1S/C26H34O4Si/c1-25(2,3)31(21-13-7-4-8-14-21,22-15-9-5-10-16-22)28-20-17-23-24(27)30-26(29-23)18-11-6-12-19-26/h4-5,7-10,13-16,23H,6,11-12,17-20H2,1-3H3/t23-/m0/s1 |
InChI Key |
CEUWXVYRUOPNRY-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H]3C(=O)OC4(O3)CCCCC4 |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC3C(=O)OC4(O3)CCCCC4 |
Origin of Product |
United States |
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